INDIGOSOL O, DISODIUMSALZ

Übersicht

Beschreibung

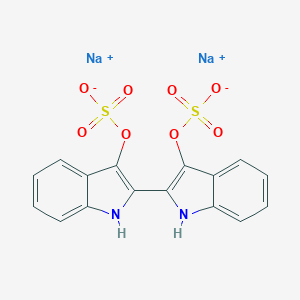

[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt, also known as [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt, is a useful research compound. Its molecular formula is C16H10N2Na2O8S2 and its molecular weight is 468.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Traditionelle Medizin

Indigo naturalis, das Indigosol O, Disodiumsalz enthält, wird in der traditionellen chinesischen Medizin umfassend eingesetzt . Es hat ein breites Spektrum an pharmakologischen Eigenschaften und kann zur Behandlung zahlreicher Krankheiten wie Leukämie, Psoriasis und Colitis ulcerosa eingesetzt werden .

Pharmakologische Forschung

Indigo naturalis weist eine Vielzahl pharmakologischer Aktivitäten auf, wie z. B. entzündungshemmend, antioxidativ, antibakteriell, antiviral, immunmodulatorisch usw. . Es zeigt eine sehr gute klinische Wirkung bei Psoriasis, Leukämie und Colitis ulcerosa .

Krebsbehandlung

In den letzten Jahren wurde festgestellt, dass Indigo naturalis auch zur Behandlung von Krebs eingesetzt wird, insbesondere Indirubin und Tryptanthrin zeigen deutliche Hemmwirkungen auf verschiedene Krebsarten .

Färbeindustrie

This compound ist ein Indigo-Farbstoff, der für Baumwolle verwendet wird . Es wird in der industriellen Färbung aufgrund seiner guten Farbechtheit beim Färben von Zellulosefasern weit verbreitet eingesetzt .

Umweltfreundliches Färben

Es wurde eine praktische und umweltfreundliche indirekte elektrochemische Reduktion von Indigo entwickelt, die den Herstellungsprozess der Indigo-Färbung in der Industrie verändern könnte . Diese Methode führt zu einer umweltfreundlichen Route zur Indigo-Reduktion unter Verwendung von Elektrochemie .

Chemische Synthese

Über seine textile Anwendung hinaus hat Indigosol O Disodiumsalz auch in verschiedenen wissenschaftlichen und Forschungsbestrebungen Verwendung gefunden. Seine vielseitige Natur ermöglicht es ihm, als wertvolles Werkzeug bei der Synthese anderer chemischer Verbindungen zu dienen, was zu Fortschritten in Bereichen wie organischer Chemie, Materialwissenschaften und pharmazeutischer Entwicklung beiträgt

Biologische Aktivität

[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt, also known as Indigosol O or disodium [2,2'-bi-1H-indole]-3,3-diyl disulphate (CAS No. 3875-70-5), is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of [2,2'-Bi-1H-indole]-3,3'-diol involves several mechanisms:

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage and has implications in aging and chronic diseases.

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that [2,2'-Bi-1H-indole]-3,3'-diol can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antioxidant Activity

A study assessed the antioxidant capacity of [2,2'-Bi-1H-indole]-3,3'-diol using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated a significant reduction in radical concentration, indicating strong antioxidant potential.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial properties against common pathogens like E. coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 40 |

Anti-inflammatory Activity

In a controlled trial involving animal models of inflammation, [2,2'-Bi-1H-indole]-3,3'-diol was administered to assess its anti-inflammatory effects. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Treated | 75 | 100 |

Eigenschaften

IUPAC Name |

disodium;[2-(3-sulfonatooxy-1H-indol-2-yl)-1H-indol-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O8S2.2Na/c19-27(20,21)25-15-9-5-1-3-7-11(9)17-13(15)14-16(26-28(22,23)24)10-6-2-4-8-12(10)18-14;;/h1-8,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFASJWBJXNIESC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063216 | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3875-70-5 | |

| Record name | (2,2'-Bi-1H-indole)-3,3'-diol, 3,3'-bis(hydrogen sulfate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, 3,3'-bis(hydrogen sulfate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2,2'-bi-1H-indole]-3,3'-diyl disulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.